REACTION_CXSMILES
|
[CH:1](=[O:10])[C:2]1[C:3](=[CH:5][C:6](=[CH:8][CH:9]=1)[OH:7])[OH:4].[CH3:11]I>C[O-].[Na+]>[CH3:11][O:7][C:6]1[CH:5]=[C:3]([OH:4])[C:2](=[CH:9][CH:8]=1)[CH:1]=[O:10] |f:2.3|
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC(O)=CC1)=O
|
Name
|
sodium methoxide
|
Quantity
|
2.3 g
|
Type
|
solvent
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
14.2 g
|
Type
|
reactant
|
Smiles
|
CI
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
DISTILLATION
|
Details
|
Alcohol (methanol) is distilled off
|
Type
|
ADDITION
|
Details
|
dilute HCl added
|
Type
|
CUSTOM
|
Details
|
The resulting red liquid is separated from the aqueous layer
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
steam distilled
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C(C=O)=CC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |